

A Comparative Guide to Ethanesulfonic Anhydride and Triflic Anhydride in Sulfonylation Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethanesulfonic anhydride*

Cat. No.: *B177037*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The sulfonylation of nucleophiles is a cornerstone transformation in organic synthesis, pivotal for the introduction of sulfonyl groups that can serve as excellent leaving groups or as integral components of biologically active molecules. The choice of the sulfonylation agent is critical and can significantly impact reaction efficiency, selectivity, and scope. This guide provides an objective, data-driven comparison of two common sulfonic anhydrides: **ethanesulfonic anhydride** and trifluoromethanesulfonic (triflic) anhydride.

Executive Summary

Triflic anhydride is a highly reactive and powerful electrophile, leading to the formation of triflates, which are among the best-known leaving groups in organic chemistry. Its high reactivity allows for the sulfonylation of a wide range of nucleophiles, often under mild conditions. However, this reactivity is accompanied by higher costs and greater sensitivity to moisture. **Ethanesulfonic anhydride**, while less reactive, offers a more cost-effective and stable alternative for the formation of ethanesulfonates (esylates). Esylates are also good leaving groups, comparable to mesylates and tosylates, and are suitable for many synthetic applications where the extreme reactivity of a triflate is not required.

Physicochemical and Reactivity Comparison

The fundamental difference in reactivity between **ethanesulfonic anhydride** and triflic anhydride stems from the electronic effects of the ethyl versus the trifluoromethyl group. The strong electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group makes the sulfur atom in triflic anhydride significantly more electrophilic and the resulting triflate anion an exceptionally stable leaving group.

Property	Ethanesulfonic Anhydride	Trifluoromethanesulfonic Anhydride
Formula	$(\text{CH}_3\text{CH}_2\text{SO}_2)_2\text{O}$	$(\text{CF}_3\text{SO}_2)_2\text{O}$
Molecular Weight	202.25 g/mol	282.14 g/mol
Appearance	Colorless to yellowish liquid	Colorless fuming liquid
Reactivity	Moderately reactive	Highly reactive and electrophilic ^[1]
pKa of Conjugate Acid	Ethanesulfonic acid: ~ -1.68	Triflic acid: ~ -14 ^[2]
Leaving Group Ability	Good (Comparable to mesylate and tosylate)	Excellent (Orders of magnitude better than tosylate) ^[1]
Stability	Relatively stable, less moisture-sensitive	Highly moisture-sensitive, hydrolyzes rapidly ^{[3][4]}
Cost	Lower	Significantly higher
Primary Use	Formation of ethanesulfonates (esylates)	Formation of triflates, activation of functional groups ^{[1][5]}

Performance in Sulfenylation Reactions: A Comparative Overview

Direct, head-to-head experimental data comparing the sulfenylation of identical substrates with both anhydrides is scarce in the literature. However, a comparative analysis can be drawn from established principles of chemical reactivity and data from analogous reactions.

Triflic anhydride is the reagent of choice for:

- Sulfenylation of unreactive alcohols and other weak nucleophiles: Its high electrophilicity ensures reaction completion where less reactive anhydrides fail.
- Reactions requiring extremely good leaving groups: Triflate's superior leaving group ability is essential for subsequent $S_{n}1$, $S_{n}2$, or elimination reactions that are otherwise sluggish.[1]
- Formation of enol triflates from ketones: A key transformation for cross-coupling reactions.

Ethanesulfonic anhydride is a suitable alternative for:

- Sulfenylation of primary and secondary alcohols: It provides good yields with common nucleophiles under standard conditions.
- Applications where a moderately good leaving group is sufficient.
- Large-scale synthesis: Its lower cost and greater stability make it more practical for industrial applications.

Experimental Protocols

General Protocol for Sulfenylation of an Alcohol with Triflic Anhydride

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

- Alcohol (1.0 equiv)
- Triflic anhydride (1.1 - 1.5 equiv)
- Anhydrous pyridine or other non-nucleophilic base (1.2 - 2.0 equiv)
- Anhydrous dichloromethane (DCM) as solvent
- Inert atmosphere (Nitrogen or Argon)

Procedure:

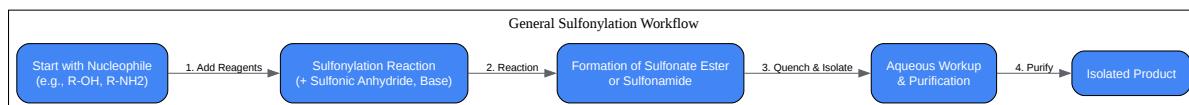
- To a solution of the alcohol in anhydrous DCM at -78 °C to 0 °C under an inert atmosphere, add the anhydrous base dropwise.
- Slowly add triflic anhydride to the reaction mixture.
- Stir the reaction at the same temperature for a specified time (typically 30 minutes to a few hours), monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

General Protocol for Sulfenylation of an Amine with Ethanesulfonic Anhydride

This protocol is a generalized procedure and should be optimized for specific substrates.

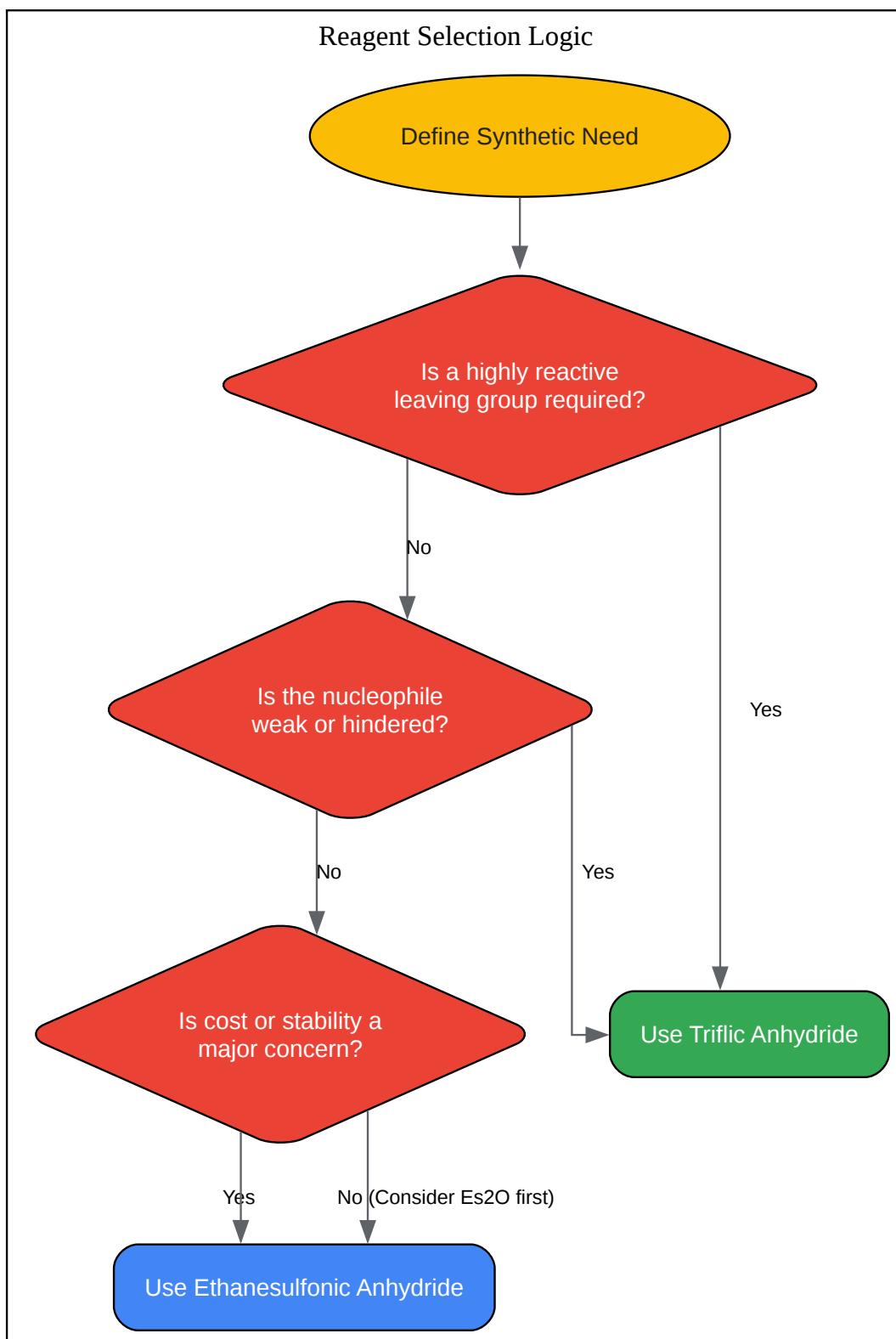
Materials:

- Amine (1.0 equiv)
- **Ethanesulfonic anhydride** (1.1 - 1.3 equiv)
- Triethylamine or other suitable base (1.5 - 2.0 equiv)
- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvent
- Inert atmosphere (Nitrogen or Argon)


Procedure:

- Dissolve the amine in the anhydrous solvent under an inert atmosphere.
- Add the base to the solution and cool to 0 °C.

- Add the **ethanesulfonic anhydride** dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Quench the reaction with water or a mild acid.
- Extract the product with a suitable organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting sulfonamide by recrystallization or column chromatography.


Visualizing the Sulfenylation Workflow and Reagent Selection Logic

The following diagrams illustrate the general workflow for a sulfonylation reaction and a decision-making process for choosing between **ethanesulfonic anhydride** and triflic anhydride.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a typical sulfonylation reaction.

[Click to download full resolution via product page](#)

Caption: A decision tree for selecting the appropriate sulfonylation reagent.

Safety Considerations

Both **ethanesulfonic anhydride** and triflic anhydride are corrosive and moisture-sensitive reagents that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Triflic anhydride reacts violently with water and is a strong irritant to the eyes, skin, and respiratory system.[3][4] It is also a strong oxidizing agent.
- **Ethanesulfonic anhydride** is also corrosive and will cause severe skin burns and eye damage. It is crucial to avoid contact with water as it will hydrolyze to the corrosive ethanesulfonic acid.

Conclusion

The choice between **ethanesulfonic anhydride** and triflic anhydride for a sulfonylation reaction is a trade-off between reactivity, cost, and stability. Triflic anhydride is the reagent of choice for challenging transformations that require a highly electrophilic sulfonating agent and an exceptionally good leaving group. For more routine applications involving reactive nucleophiles where cost and handling are significant considerations, **ethanesulfonic anhydride** presents a viable and more economical alternative. A thorough understanding of the substrate's reactivity and the synthetic goal is paramount in selecting the optimal reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. Trifluoromethanesulfonic anhydride | C₂F₆O₅S₂ | CID 67749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]

- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to Ethanesulfonic Anhydride and Triflic Anhydride in Sulfonylation Reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177037#ethanesulfonic-anhydride-vs-triflic-anhydride-in-sulfonylation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com